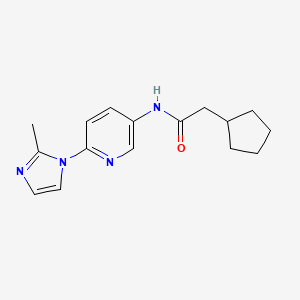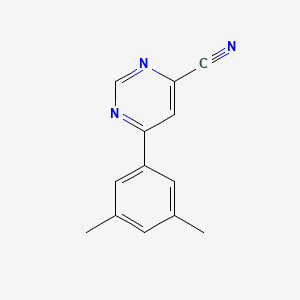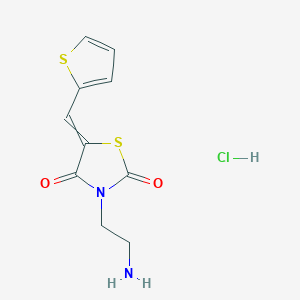
(Z)-2-(dimethylamino)-N'-hydroxy-2-(pyridin-2-yl)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide is a chemical compound that belongs to the class of imidazoles This compound is known for its unique chemical structure, which includes a dimethylamino group, a hydroxy group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide typically involves the reaction of dimethylamine with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazole ring. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a variety of substituted imidazole derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology .
Mécanisme D'action
The mechanism of action of (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-3-yl)acetimidamide
- (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-4-yl)acetimidamide
- (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-5-yl)acetimidamide
Uniqueness
What sets (Z)-2-(dimethylamino)-N’-hydroxy-2-(pyridin-2-yl)acetimidamide apart from similar compounds is its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(dimethylamino)-N'-hydroxy-2-pyridin-2-ylethanimidamide |
InChI |
InChI=1S/C9H14N4O/c1-13(2)8(9(10)12-14)7-5-3-4-6-11-7/h3-6,8,14H,1-2H3,(H2,10,12) |
Clé InChI |
RNIJRWOEQINDAH-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)C(C1=CC=CC=N1)/C(=N/O)/N |
SMILES canonique |
CN(C)C(C1=CC=CC=N1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
![2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)


![9-Thia-1-azaspiro[5.5]undecan-4-ol](/img/structure/B14878586.png)

![9-(2,2,2-Trifluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14878605.png)

![1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene](/img/structure/B14878617.png)
![3-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14878626.png)
![1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B14878630.png)
